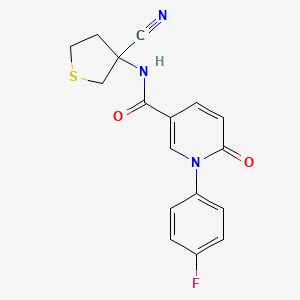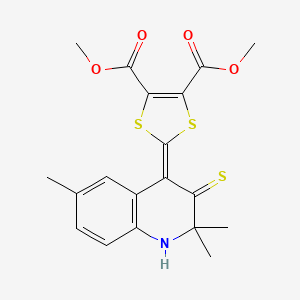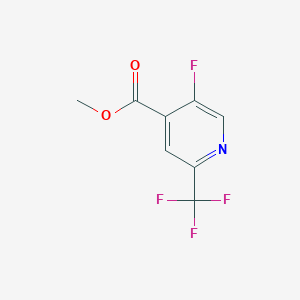
N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanothiolan-3-YL)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CX-4945 has been found to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(3-Cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide is part of a broader class of compounds that have been synthesized through multi-component reactions and characterized using various techniques. For instance, compounds similar to this compound have been synthesized through a reaction involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base. These compounds were characterized by FT-IR, NMR, and X-ray diffraction methods (Jayarajan et al., 2019).
Non-linear Optical (NLO) Properties
The synthesized compounds, including those structurally similar to this compound, have been explored for their non-linear optical (NLO) properties. Computational chemistry methods supported the experimental findings, suggesting potential applications in fields requiring NLO materials (Jayarajan et al., 2019).
Anticancer Activity
The molecular docking studies of similar compounds have shown significant interactions with the colchicine binding site of tubulin. These interactions may contribute to the inhibition of tubulin polymerization, indicating potential anticancer activity. Such findings highlight the therapeutic application possibilities of this compound and related compounds in cancer treatment (Jayarajan et al., 2019).
Heterocyclic Synthesis
This compound is also part of the study in the field of heterocyclic synthesis, where researchers explore the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These synthetic routes contribute to the development of new heterocyclic compounds with potential applications in various fields including pharmaceuticals (Bacchi et al., 2005).
Fluorescent Properties
Additionally, some compounds in this category exhibit fluorescent properties, which could be useful in the development of fluorescent probes or materials for scientific and technological applications. The study of their spectral-luminescence properties and fluorescence quantum yield is an area of interest for researchers looking to exploit these properties (Ershov et al., 2015).
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-1-(4-fluorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-2-4-14(5-3-13)21-9-12(1-6-15(21)22)16(23)20-17(10-19)7-8-24-11-17/h1-6,9H,7-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSSNVODGCGMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CN(C(=O)C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)


![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)
![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)